![molecular formula C22H18O4 B288657 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate, also known as BPEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEPA is a derivative of biphenyl, a common organic compound that is used in a variety of industrial and research settings. In
Aplicaciones Científicas De Investigación
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of organic electronics, where 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate has been used as a building block for the synthesis of organic semiconductors. These semiconductors have the potential to be used in a variety of electronic devices, including solar cells and light-emitting diodes.
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate has also been studied for its potential use in the development of new materials for drug delivery. The compound has been shown to have good solubility in water and other organic solvents, which makes it a promising candidate for use in the development of drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate is not well understood, but it is believed to be related to its ability to interact with biological membranes. The compound has been shown to have a high affinity for lipid bilayers, which may be related to its potential use in drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate have not been extensively studied, but preliminary research suggests that the compound may have antioxidant properties. In one study, 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate was shown to inhibit the production of reactive oxygen species in human cells, which suggests that it may have potential as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and standard laboratory equipment. However, one limitation of using 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate. One area of interest is the development of new organic semiconductors based on 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate. These semiconductors could be used in a variety of electronic devices, including flexible displays and sensors.
Another potential area of research is the development of new drug delivery systems based on 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate. The compound's ability to interact with biological membranes makes it a promising candidate for use in the development of targeted drug delivery systems.
Finally, further research is needed to better understand the mechanism of action of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate. This could involve studying the compound's interactions with biological membranes and other cellular components, as well as investigating its potential antioxidant properties.
Métodos De Síntesis
The synthesis of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate involves the reaction of 2-bromoethyl phenoxyacetate with 1,1'-biphenyl-4-carboxylic acid in the presence of a palladium catalyst. This reaction results in the formation of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate as a white crystalline solid with a melting point of 152-154°C.
Propiedades
Nombre del producto |
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-phenoxyacetate |
InChI |
InChI=1S/C22H18O4/c23-21(15-26-22(24)16-25-20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14H,15-16H2 |
Clave InChI |
SBYQFKPHPGKJPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)COC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







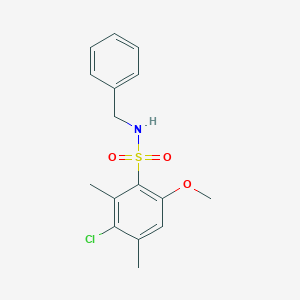
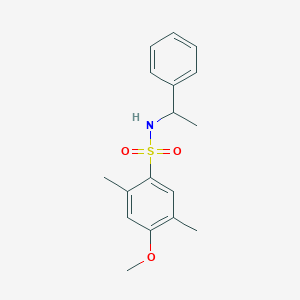
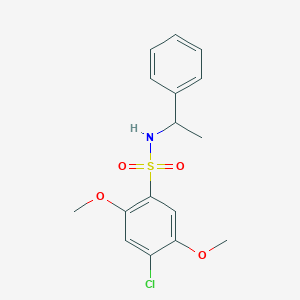
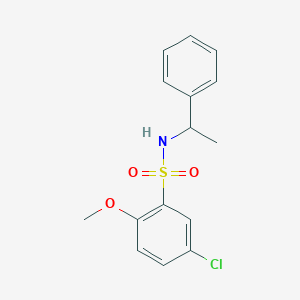



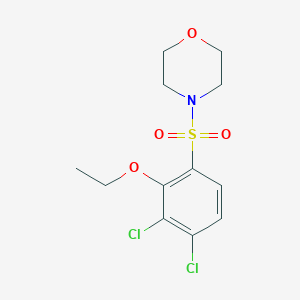

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)